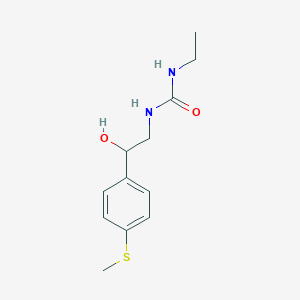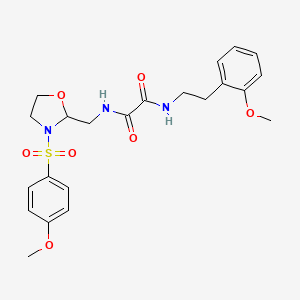![molecular formula C11H11ClN2O B2456232 (5S,7R)-2-Chloro-5,7-diméthyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2166219-80-1](/img/structure/B2456232.png)
(5S,7R)-2-Chloro-5,7-diméthyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S,7R)-2-Chloro-5,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile: is a complex organic compound characterized by its fused pyridine and pyran ring system
Applications De Recherche Scientifique
This compound has shown promise in several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It can be used as a tool compound in biological studies to understand cellular processes.
Medicine: : It has potential as a scaffold for developing new pharmaceuticals, particularly in the areas of anticancer and antimicrobial agents.
Industry: : Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyridine and pyran rings. One common approach is the cyclization of appropriate precursors under specific conditions, such as the use of strong bases or acids to facilitate ring closure. The stereochemistry of the compound is controlled through the use of chiral catalysts or reagents to ensure the desired (5S,7R) configuration.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the pyridine ring to its corresponding N-oxide.
Reduction: : Reducing the carbonitrile group to an amine.
Substitution: : Replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Utilizing nucleophiles or electrophiles under appropriate conditions to achieve the desired substitution.
Major Products Formed
N-oxide: : Resulting from the oxidation of the pyridine ring.
Amine: : Formed by the reduction of the carbonitrile group.
Substituted derivatives: : Depending on the substituent introduced during the substitution reaction.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be specific to the biological system and the desired outcome.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific stereochemistry and fused ring system. Similar compounds include:
2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine: : Lacks the methyl groups and the carbonitrile group.
2-Chloro-5,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxamide: : Similar structure but with a carboxamide group instead of a carbonitrile group.
These compounds differ in their functional groups and stereochemistry, which can lead to different biological activities and applications.
Propriétés
IUPAC Name |
(5S,7R)-2-chloro-5,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-6-3-10-9(7(2)15-6)4-8(5-13)11(12)14-10/h4,6-7H,3H2,1-2H3/t6-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIKXUNMVPSDOU-RQJHMYQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C(=N2)Cl)C#N)C(O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(C=C(C(=N2)Cl)C#N)[C@@H](O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2456150.png)

![2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline](/img/structure/B2456153.png)



![N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2456160.png)





![BENZYL 2-{[2-(4-FLUOROPHENYL)-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETATE](/img/structure/B2456171.png)
![2-(propan-2-yl)-1-[1-(1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2456172.png)
